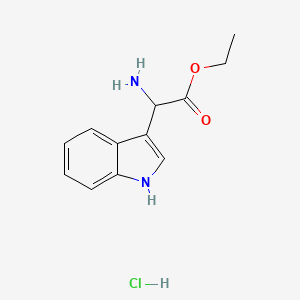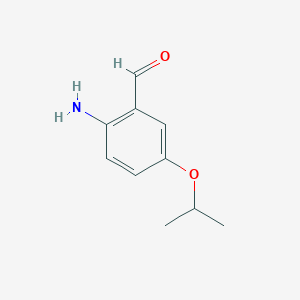
2-Amino-5-isopropoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group at the second position and an isopropoxy group at the fifth position on a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-isopropoxybenzaldehyde typically involves the reaction of 2-nitro-5-isopropoxybenzaldehyde with reducing agents. One common method includes the use of iron powder and hydrochloric acid in ethanol, followed by the addition of bromine to achieve the desired product . Another method involves the catalytic hydrogenation of 2-nitro-5-isopropoxybenzaldehyde using palladium on carbon as a catalyst .
Industrial Production Methods
For industrial-scale production, the use of metal catalysts such as palladium-charcoal and skeletal nickel is preferred due to their efficiency and ability to produce high-purity products. The process involves hydrogenation reduction followed by crystallization using solvents like methanol, ethanol, acetone, chloroform, and dichloroethane .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as the Mannich reaction, to form β-amino-carbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder, palladium on carbon, and hydrogen gas are commonly used.
Substitution: Formaldehyde and primary or secondary amines are used in the Mannich reaction.
Major Products
The major products formed from these reactions include carboxylic acids, β-amino-carbonyl compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-isopropoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid . This mechanism is similar to that of other aminosalicylate drugs used in the treatment of bacterial infections.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-iodobenzoic acid
- 2-Amino-3,5-dibromobenzaldehyde
- 2-Amino-1H-benzimidazol-5-ol
Uniqueness
2-Amino-5-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-5-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,11H2,1-2H3 |
InChI Key |
CFKRNSOAWONHNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


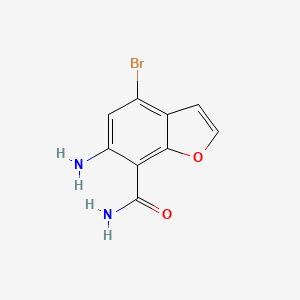
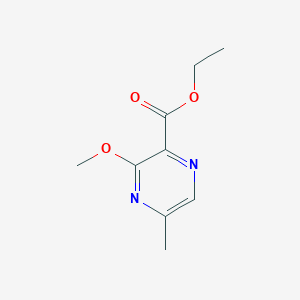
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)

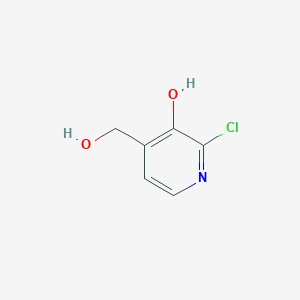
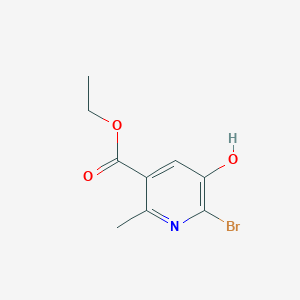
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)

